

Synthesis and Characterization of N-Nitroso Fluoxetine Reference Standard: A Technical Guide

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Compound of Interest

Compound Name: *N-Nitroso Fluoxetine*

Cat. No.: *B8145674*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the **N-Nitroso Fluoxetine** reference standard. **N-Nitroso Fluoxetine** is a nitrosamine impurity that can form during the manufacturing process or storage of Fluoxetine, a widely used antidepressant.^[1] Due to the potential health risks associated with nitrosamine impurities, regulatory agencies require strict control and monitoring of their levels in pharmaceutical products.^[1] This guide outlines a plausible synthetic route and details the analytical techniques essential for the unambiguous characterization of this reference standard.

Chemical and Physical Properties

N-Nitroso Fluoxetine, chemically named N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous amide, is a derivative of Fluoxetine.^{[2][3]} Its fundamental properties are summarized in the table below.

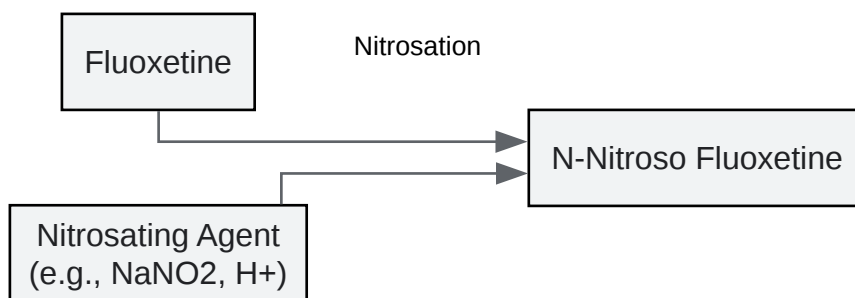
Property	Value	Reference
Chemical Name	N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous amide	[2]
CAS Number	150494-06-7	
Molecular Formula	C ₁₇ H ₁₇ F ₃ N ₂ O ₂	
Molecular Weight	338.32 g/mol	
Appearance	Colorless to Pale Yellow Thick Oil to Solid	
Solubility	Soluble in DMSO, Methanol, Acetonitrile	
Storage	2-8°C Refrigerator, under inert atmosphere	

Synthesis of N-Nitroso Fluoxetine

The synthesis of **N-Nitroso Fluoxetine** is achieved through the N-nitrosation of Fluoxetine. This reaction involves the interaction of the secondary amine group in the Fluoxetine molecule with a nitrosating agent, typically in an acidic environment.

General Reaction Scheme

The overall chemical transformation is depicted below:



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Caption: General reaction for the synthesis of **N-Nitroso Fluoxetine**.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of **N-Nitroso Fluoxetine**. This protocol is based on established methods for the N-nitrosation of secondary amines and should be performed by trained chemists in a well-ventilated fume hood due to the potential carcinogenicity of nitrosamines.

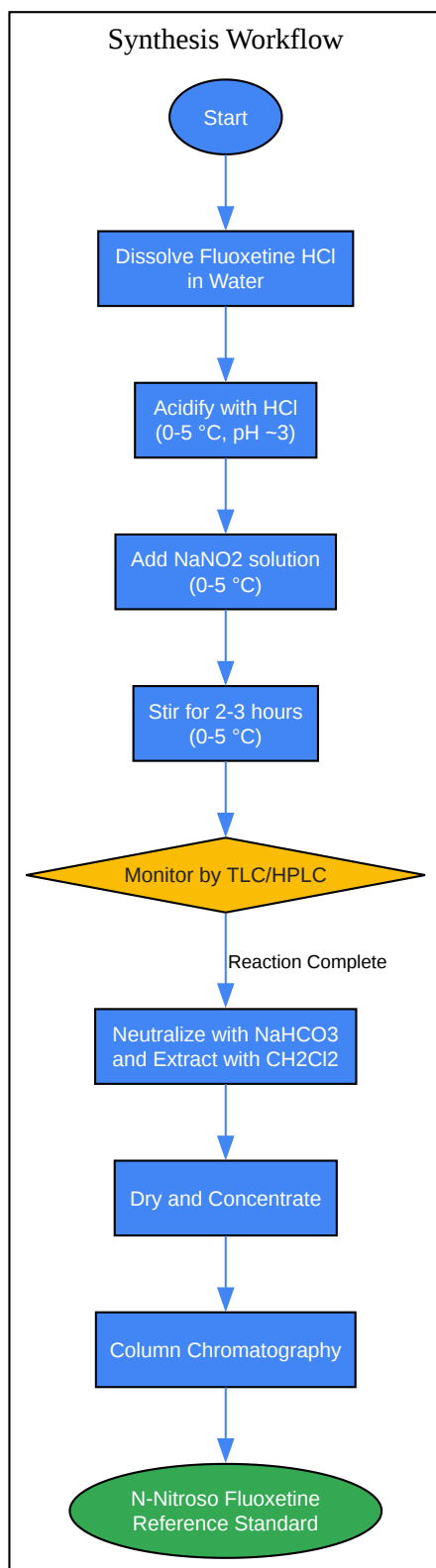
Materials:

- Fluoxetine Hydrochloride
- Sodium Nitrite (NaNO_2)
- Hydrochloric Acid (HCl)
- Dichloromethane (CH_2Cl_2)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Deionized Water

Procedure:

- **Dissolution:** Dissolve Fluoxetine Hydrochloride (1.0 eq) in deionized water.
- **Acidification:** Cool the solution in an ice bath (0-5 °C) and slowly add a solution of hydrochloric acid to bring the pH to approximately 3.
- **Nitrosation:** While maintaining the temperature at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in deionized water dropwise over 30 minutes.
- **Reaction Monitoring:** Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- Work-up: Once the reaction is complete, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **N-Nitroso Fluoxetine**.
- Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to obtain the pure **N-Nitroso Fluoxetine** reference standard.



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Caption: Experimental workflow for the synthesis of **N-Nitroso Fluoxetine**.

Characterization of N-Nitroso Fluoxetine

The synthesized **N-Nitroso Fluoxetine** must be thoroughly characterized to confirm its identity, purity, and potency as a reference standard. The following analytical techniques are crucial for its characterization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of **N-Nitroso Fluoxetine**. A detailed analytical method is summarized below.

Parameter	Condition
Instrumentation	Liquid Chromatograph coupled with a Tandem Mass Spectrometer
Ion Source	Electrospray Ionization (ESI)
Column	C18, 3.5 μ m, 4.6 mm i.d. \times 15 cm (or equivalent)
Mobile Phase A	0.63 g/L Ammonium formate in deionized water
Mobile Phase B	Acetonitrile
Gradient	Time (min)
0.0 - 2.0	
2.0 - 7.0	
7.0 - 9.0	
9.0 - 9.1	
9.1 - 12.0	
Flow Rate	0.8 mL/min
Injection Volume	5 μ L
Detection Mode	Multiple Reaction Monitoring (MRM)
Quantitative Ion Pair	m/z 339 \rightarrow 177

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^{13}C NMR spectroscopy are essential for the structural elucidation of **N-Nitroso Fluoxetine**. The chemical shifts and coupling constants provide detailed information about the molecular structure. Commercial suppliers of the reference standard confirm the structure using ^1H NMR.

High-Performance Liquid Chromatography (HPLC)

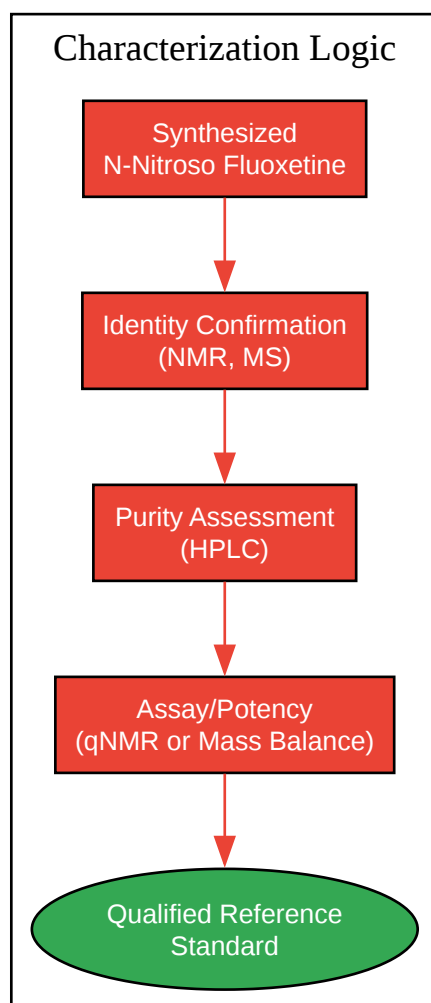
HPLC is used to determine the purity of the synthesized reference standard. A typical purity for a reference standard is expected to be high, for instance, a Certificate of Analysis for one commercially available standard shows a purity of 96.2% by HPLC.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **N-Nitroso Fluoxetine**. The expected mass would correspond to its molecular formula, $C_{17}H_{17}F_3N_2O_2$.

Logical Relationships in Characterization

The characterization of a reference standard follows a logical progression to ensure its quality and suitability for its intended use.



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Caption: Logical workflow for the characterization of a reference standard.

Conclusion

The synthesis and characterization of the **N-Nitroso Fluoxetine** reference standard are critical for ensuring the safety and quality of Fluoxetine drug products. This guide provides a comprehensive overview of a plausible synthetic route and the necessary analytical techniques for its characterization. Adherence to detailed experimental protocols and rigorous analytical testing is paramount for producing a reliable reference standard for use in pharmaceutical analysis.

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